molecular formula C19H19F3N6O B13649506 2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B13649506
M. Wt: 404.4 g/mol
InChI Key: IZFVCNUAPFSNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

The compound 2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19F3N6O
  • Molecular Weight : 404.4 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been noted for its potential as an inhibitor of specific kinases, which are crucial in regulating cell growth and proliferation.

Target Kinases

Kinase Role in Cancer Inhibition Mechanism
mTORRegulates cell growth and metabolismATP-competitive inhibition
EPH familyInvolved in cancer cell signalingCompetitive binding to the receptor
PI3KδKey in immune response and cancer progressionSelective inhibition

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this pyrido[2,3-d]pyrimidine derivative exhibit significant anti-cancer properties. For instance, studies have shown that pyrido[2,3-d]pyrimidines can effectively target the EPH receptor family, which is overexpressed in various cancers, leading to reduced tumor growth and improved patient outcomes .

Case Studies

  • In Vitro Studies : In a study assessing the efficacy of pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, it was observed that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against breast and lung cancer cells .
  • Animal Models : Preclinical trials using mouse models of cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High tissue distribution with notable accumulation in tumor tissues.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
  • Excretion : Excreted mainly through urine.

Q & A

Q. Basic: What synthetic methodologies are recommended for constructing the pyrido[2,3-d]pyrimidin-4-amine core in this compound?

Answer:
The pyrido[2,3-d]pyrimidin-4-amine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl/EtOH) to form the fused pyrimidine ring . For advanced functionalization, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl/heteroaryl groups at specific positions . Key steps include:

  • Chlorination: Use POCl₃ to activate pyrimidine nitrogens for nucleophilic substitution .
  • Amine coupling: Employ Buchwald-Hartwig conditions for introducing morpholine or trifluoromethylpyridyl groups .
    Validation: Monitor reactions via TLC/HPLC and confirm structures using 1H/13C^1 \text{H/}^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. Advanced: How can researchers resolve contradictory bioactivity data across cell lines for this compound?

Answer:
Contradictions in IC₅₀ values may arise from differences in cell permeability, target expression levels, or off-target effects. To address this:

  • Pharmacokinetic profiling: Measure solubility (e.g., shake-flask method) and membrane permeability (Caco-2 assays) to assess bioavailability .
  • Target engagement assays: Use cellular thermal shift assays (CETSA) or kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm on-target activity .
  • Transcriptomic analysis: Perform RNA-seq on resistant vs. sensitive cell lines to identify compensatory pathways .
    Example: A study on similar pyridopyrazines resolved discrepancies by correlating p38 MAP kinase inhibition (IC₅₀ = 12 nM) with cellular apoptosis via caspase-3 activation assays .

Q. Basic: What analytical techniques are critical for characterizing purity and stability of this compound?

Answer:

  • Purity assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .
  • Stability studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze by LC-MS to identify hydrolysis/byproducts (e.g., morpholine ring opening) .
  • Crystallography: Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns critical for target binding .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize the trifluoromethylpyridyl moiety for enhanced potency?

Answer:

  • Substituent screening: Synthesize analogs with varying electron-withdrawing groups (e.g., -CF₃ vs. -CN) at the pyridine 2-position. A study showed -CF₃ improves metabolic stability by 3-fold vs. -Cl .
  • Docking simulations: Use Schrödinger Maestro to model interactions with hydrophobic pockets (e.g., ATP-binding sites in kinases). The trifluoromethyl group may enhance π-π stacking with Phe residues .
  • In vivo validation: Compare pharmacokinetics (AUC, t1/2t_{1/2}) in rodent models. A morpholine-containing analog achieved 80% oral bioavailability in mice .

Q. Basic: What solvents and catalysts are optimal for introducing the 3-methylmorpholine substituent?

Answer:

  • Solvent: DMF or toluene under inert atmosphere (N₂/Ar) .
  • Catalyst: Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield: 60-75%) .
  • Workup: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (eluent: 5% MeOH in DCM) .

Q. Advanced: How do researchers address low yields in multi-step syntheses of this compound?

Answer:

  • Intermediate trapping: Isolate and characterize unstable intermediates (e.g., chloropyrimidines) via 19F^{19}\text{F} NMR .
  • Flow chemistry: Use continuous-flow reactors to improve heat/mass transfer in exothermic steps (e.g., cyclocondensation) .
  • DoE optimization: Apply design-of-experiment (DoE) to variables like temperature, stoichiometry, and catalyst loading. A case study increased yield from 22% to 68% .

Q. Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Store as a lyophilized solid at -20°C under argon.
  • Avoid prolonged exposure to light or moisture (use desiccants like silica gel) .
  • For DMSO stock solutions (10 mM), aliquot and freeze at -80°C; avoid >3 freeze-thaw cycles .

Q. Advanced: What strategies validate the compound's mechanism of action in kinase inhibition?

Answer:

  • Biochemical assays: Measure ATP competition using a fluorescence polarization assay (Kd < 50 nM suggests high affinity) .
  • CRISPR knockouts: Generate kinase-deficient cell lines (e.g., CRISPR-Cas9) to confirm on-target cytotoxicity .
  • Phosphoproteomics: Utilize SILAC labeling to quantify downstream phosphorylation changes (e.g., ERK1/2 suppression) .

Properties

Molecular Formula

C19H19F3N6O

Molecular Weight

404.4 g/mol

IUPAC Name

2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)

InChI Key

IZFVCNUAPFSNCO-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.